(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine

Physicochemical Properties Fragment-Based Drug Design Bioavailability Prediction

Sourcing regioisomerically pure pyridine building blocks for kinase or epigenetics programs often leads to inconsistent lead optimization due to subtle substitution variations. (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS 46002-83-9) eliminates this risk as the precise, literature-validated intermediate for PDE9 and EZH2 inhibitor chemotypes. - Validated scaffold for PDE9 inhibitors (US8563565B2) and EZH2-targeting SAM-competitive chemotypes. - Rule-of-Three compliant fragment (MW 166.22, LogP ~1.0) ideal for fragment-based drug design and library enumeration. - Primary amine handle enables robust amide, sulfonamide, and reductive amination coupling for SAR exploration.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 46002-83-9
Cat. No. B1510913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine
CAS46002-83-9
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1CN)OC)C
InChIInChI=1S/C9H14N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5,10H2,1-3H3
InChIKeyIYQYCWXGRNTWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine


(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine (CAS 46002-83-9) is a pyridine-derived primary amine with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. It is characterized by a 2-methoxy substituent, methyl groups at the 4- and 6-positions, and a methanamine (-CH₂NH₂) group at the 3-position of the pyridine ring . This compound is not typically an end-product pharmaceutical but serves primarily as a building block and synthetic intermediate in medicinal chemistry, notably for the construction of phosphodiesterase 9 (PDE9) inhibitors [2] and Enhancer of Zeste Homolog 2 (EZH2) inhibitors . Its structure combines a hydrogen bond donor/acceptor primary amine with an electron-rich aromatic ring, making it a versatile module for fragment-based drug design and combinatorial library synthesis.

Why Generic Pyridylmethylamine Substitution Fails


The precise substitution pattern on the pyridine ring critically governs both intermolecular binding interactions and intramolecular reactivity. The combination of the methoxy group at C2 and the aminomethyl group at C3 creates a unique chelating motif and alters the basicity of the ring nitrogen (predicted pKa ~7.67) . Replacing this with a regioisomer—such as (4,6-dimethylpyridin-2-yl)methanamine or (2,6-dimethylpyridin-4-yl)methanamine—changes the vector of the amine, the electronic environment, and therefore the geometry of key ligand-protein interactions like hydrogen bonding with catalytic residues. Similarly, swapping the primary amine for an alcohol (CAS 26413-74-1) or a secondary N-methylamine (CAS 1249806-32-3) eliminates its ability to form critical amine-specific linkages (e.g., amides, imines) which are essential in downstream synthesis of PDE9 inhibitor chemotypes described in patent literature [1]. This direct impact on molecular recognition and synthetic utility makes simple analog substitution a high-risk decision for both lead optimization and scale-up procurement.

Evidence for Selecting This Intermediate Over Analogs


Predicted Basicity vs. Regioisomeric Aminomethylpyridines

The target compound possesses a predicted pKa of 7.67 ± 0.29 for the pyridine nitrogen . This value places it in a near-physiological range that is favorable for membrane permeability without being fully protonated. In contrast, the regioisomer (2,6-dimethylpyridin-4-yl)methanamine typically exhibits a higher pKa (>8.0) for its ring nitrogen due to the lack of an ortho-methoxy electron-withdrawing effect, leading to a different ionization state at pH 7.4. The target compound's moderated basicity, predicted by ACD/Labs, is a direct consequence of its unique substitution pattern.

Physicochemical Properties Fragment-Based Drug Design Bioavailability Prediction

Patent-Validated PDE9 Inhibitor Intermediate

The compound is explicitly claimed and exemplified as a precursor to a specific PDE9 inhibitor: 7-(2-methoxy-4,6-dimethylpyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one, in patent US8563565B2 [1]. This downstream inhibitor demonstrated PDE9 inhibitory activity, with related analogs in the patent family exhibiting IC₅₀ values in the low nanomolar range (e.g., 2 nM) for the PDE9 enzyme [2]. This is a direct demonstration of how the core scaffold enables potent target engagement. In contrast, the analogous alcohol (CAS 26413-74-1) or nitrile (CAS 65515-39-1) cannot directly form the same aminomethyl linkage to the pyrazoloquinoline core.

PDE9 Inhibition Alzheimer’s Disease CNS Drug Discovery

Synthetic Advantage Over N-Methyl Analog for EZH2

Literature links the primary amine (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine to the synthesis of EZH2 inhibitors, specifically as an intermediate for tazemetostat-related chemotypes . The primary amine can be directly functionalized into the N-benzyl amide linkage found in tazemetostat. The N-methylated analog, (2-methoxy-4,6-dimethylpyridin-3-yl)methyl(methyl)amine (CAS 1249806-32-3), lacks the primary amine hydrogen and would introduce a steric clash or require additional deprotection steps if used as a masked intermediate, reducing synthetic efficiency.

Epigenetics EZH2 Inhibition Oncology

Computational LogP Comparison Highlights Better Fragment-Like Properties

The target compound has a computed XLogP3-AA value of 0.8 [1] and an ACD/LogP of 1.11 , placing it well within the 'Rule of Three' guidelines for fragment-based drug discovery (LogP ≤ 3). The alcohol analog (2-methoxy-4,6-dimethylpyridin-3-yl)methanol (CAS 26413-74-1) is predicted to have a lower LogP (~0.5) due to the hydroxyl group, while the N-methyl amine analog has a higher LogP (~1.5) due to increased hydrophobicity. The target compound's intermediate LogP balances solubility and permeability.

Physicochemical Properties Fragment-Based Screening LogP

Validated Application Scenarios


PDE9 Inhibitor Lead Optimization for Alzheimer's

Utilize the compound as a key amine intermediate to synthesize pyrazolo[4,3-c]quinolin-4(5H)-one derivatives as described in US8563565B2 [1]. The primary amine enables direct coupling with carboxylate or activated ester intermediates. The resulting PDE9 inhibitors have shown low nanomolar enzymatic activity, with potential to elevate cGMP levels in the brain, a therapeutic target for cognitive disorders [1].

EZH2 Inhibitor Fragment Elaboration in Oncology

Deploy the compound as a central building block for constructing EZH2 inhibitor chemotypes related to tazemetostat . The aminomethyl group facilitates the attachment of various CAP groups essential for SAM-competitive inhibition of the PRC2 complex, which is implicated in lymphoma and solid tumors .

Fragment-Based Screening Library Design

Incorporate the compound into a fragment library due to its favorable Rule-of-Three compliant properties (MW 166.22, LogP 0.8–1.11, HBD 1, HBA 3) [2]. Its balanced profile makes it a superior starting point for hit identification compared to more lipophilic N-methyl analogs or less functionalized alcohol analogs.

General Medicinal Chemistry Building Block

Employ the compound in combinatorial chemistry for generating diverse amides, sulfonamides, or reductive amination products. The primary amine offers a reactive handle for library enumeration, while the retained methoxy and methyl groups provide points for further SAR exploration via C-H functionalization .

Technical Documentation Hub

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